molecular formula C11H10O2 B082535 2-Ethylchromen-4-one CAS No. 14736-30-2

2-Ethylchromen-4-one

Cat. No. B082535
CAS RN: 14736-30-2
M. Wt: 174.2 g/mol
InChI Key: KTVKQTNGWVJHFL-UHFFFAOYSA-N
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Description

2-Ethylchromen-4-one, also known as coumarin, is a natural compound found in many plants, such as tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anti-coagulant, and anti-tumor properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.

Mechanism Of Action

The mechanism of action of 2-Ethylchromen-4-one is complex and varies depending on the specific derivative and the target molecule. Coumarin has been reported to inhibit various enzymes, such as cytochrome P450, tyrosinase, and topoisomerase. It can also interact with DNA and RNA, leading to DNA damage and apoptosis. Coumarin has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

Coumarin has been reported to have various biochemical and physiological effects, such as anti-inflammatory, anti-coagulant, and anti-tumor activities. It can also modulate glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and obesity. Coumarin has been shown to have protective effects against liver and kidney damage, due to its anti-oxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Coumarin has several advantages for lab experiments, such as its availability, low cost, and ease of synthesis. It can also be easily modified to create derivatives with different properties. However, 2-Ethylchromen-4-one has some limitations, such as its low solubility in water and potential toxicity at high doses. The use of 2-Ethylchromen-4-one in lab experiments should be carefully controlled and monitored to ensure safety and accuracy.

Future Directions

There are several future directions for the research on 2-Ethylchromen-4-one, including the development of new derivatives with improved properties and the investigation of its potential applications in agriculture and food industry. Coumarin has also been proposed as a potential therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 2-Ethylchromen-4-one and its potential applications in different fields.

Synthesis Methods

Coumarin can be synthesized by several methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The most commonly used method is the Pechmann condensation, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a catalyst, such as sulfuric acid. The yield and purity of 2-Ethylchromen-4-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

Coumarin has been extensively studied for its potential applications in drug discovery. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activities. Coumarin derivatives have been synthesized and tested for their activity against various diseases, such as HIV, tuberculosis, and malaria. Coumarin has also been investigated for its potential as a natural preservative in food industry, due to its anti-microbial and anti-oxidant properties.

properties

CAS RN

14736-30-2

Product Name

2-Ethylchromen-4-one

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

2-ethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3

InChI Key

KTVKQTNGWVJHFL-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

synonyms

2-ethyl-4H-1-Benzopyran-4-one

Origin of Product

United States

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